![molecular formula C23H16ClNO3 B2817541 2-chloro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923157-72-6](/img/structure/B2817541.png)

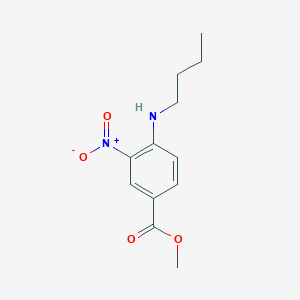

2-chloro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

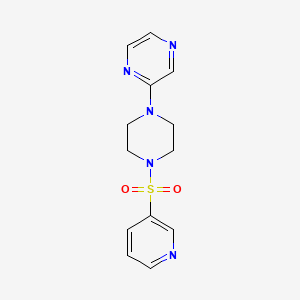

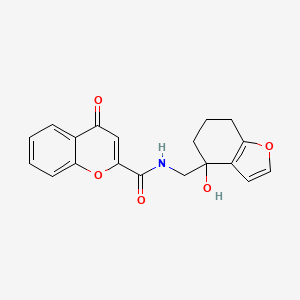

2-chloro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide, also known as Cpd-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic effects. It belongs to the class of chromen-4-one derivatives and has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties.

Aplicaciones Científicas De Investigación

GPCR Ligand Development

A study on chromen-4-one derivatives, including compounds with a structure similar to the specified chemical, highlighted their application as (ant)agonists for the lipid-activated G protein-coupled receptor (GPCR) GPR55. This receptor is a target for treating chronic diseases such as inflammation, neurodegeneration, and cancer. The research developed a series of compounds by modifying benzamido residues and substituting halogen atoms to obtain a range of efficacies from agonists to antagonists, demonstrating the compound's versatility in drug design and its potential therapeutic applications (Schoeder et al., 2019).

Anti-inflammatory and Analgesic Activities

Another study synthesized a novel series of coumarinyl amides and evaluated their anti-inflammatory and analgesic activities. Among these, derivatives close to the specified compound showed significant edema protection and analgesic activity in vivo, comparable to standard drugs. This indicates their potential for development into new therapeutic agents for treating inflammation and pain (Ronad et al., 2008).

Tumor-Associated Enzyme Inhibition

Research on coumarins and related heterocyclic compounds has identified some as selective inhibitors of tumor-associated carbonic anhydrase isoforms IX and XII. These enzymes are involved in cancer progression, making their inhibitors potential candidates for cancer therapy. The specified compound's derivatives have been found potent against these isoforms, suggesting their utility in targeting cancer (Bozdağ et al., 2017).

Antibacterial and Antimicrobial Activities

Studies have also explored the antibacterial and antimicrobial potentials of chromen derivatives. For instance, certain substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides, related to the query compound, showed bactericidal activity against MRSA, indicating their potential as new antibacterial agents (Zadrazilova et al., 2015).

Chemotherapeutic Applications

In the context of cancer treatment, novel chromenes and chromene derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. These studies contribute to the development of new chemotherapeutic agents, showcasing the compound's relevance in cancer research (Mahmoud et al., 2020).

Propiedades

IUPAC Name |

2-chloro-N-[2-(3-methylphenyl)-4-oxochromen-6-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16ClNO3/c1-14-5-4-6-15(11-14)22-13-20(26)18-12-16(9-10-21(18)28-22)25-23(27)17-7-2-3-8-19(17)24/h2-13H,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKUCOROULKWWKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzo[d]thiazol-2-ylthio)-1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2817458.png)

amine 2hcl](/img/structure/B2817460.png)

![2-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2817462.png)

![Methyl 5-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2817469.png)

![1-(prop-2-yn-1-yl)-N-[3-(pyridin-2-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B2817470.png)

![2-[(2,5-dimethylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2817475.png)

![2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2817476.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2817479.png)